molecular formula C24H40N2O6 B7840376 (2R)-6-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

(2R)-6-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

Cat. No.: B7840376
M. Wt: 452.6 g/mol
InChI Key: QNYLJYLZSXQBRR-MRXNPFEDSA-N
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Description

(2R)-6-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amides, carbonyls, and a cyclohexylidene moiety. Its unique configuration and chemical properties make it a subject of interest in synthetic chemistry, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-6-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the cyclohexylidene moiety: This step involves the reaction of a suitable precursor with a diketone to form the cyclohexylidene ring. Reaction conditions often include the use of a strong base and an inert atmosphere to prevent side reactions.

    Introduction of the amino group: The amino group is introduced through nucleophilic substitution reactions, where an amine reacts with an alkyl halide or a similar electrophile.

    Coupling with the hexanoic acid derivative: The final step involves the coupling of the cyclohexylidene-amino intermediate with a hexanoic acid derivative. This step may require the use of coupling reagents such as carbodiimides to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-6-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carbonyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, alkyl halides

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted derivatives

Scientific Research Applications

Chemistry

In synthetic chemistry, (2R)-6-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biological pathways and mechanisms.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its structural features may allow it to act as an inhibitor or modulator of specific biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (2R)-6-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **(2R)-6-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
  • **(2R)-6-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
  • **(2R)-6-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. The presence of the cyclohexylidene moiety, along with the amide and carbonyl groups, provides a distinct set of chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(2R)-6-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40N2O6/c1-15(2)12-17(20-18(27)13-24(6,7)14-19(20)28)25-11-9-8-10-16(21(29)30)26-22(31)32-23(3,4)5/h15-16,25H,8-14H2,1-7H3,(H,26,31)(H,29,30)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNYLJYLZSXQBRR-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=C1C(=O)CC(CC1=O)(C)C)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=C1C(=O)CC(CC1=O)(C)C)NCCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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